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Introduction

MOPAC (Molecular Orbital PACkage) is a powerful and widely used semi-empirical quantum
mechanics program for studying molecular structures, reactions, and properties.[1][2] Its
computational efficiency makes it particularly valuable in drug development and molecular
modeling for screening large numbers of molecules. However, the raw text-based output files
generated by MOPAC can be challenging to interpret directly. Effective visualization of these
output files is crucial for extracting meaningful insights into molecular geometry, electronic
structure, vibrational modes, and reaction pathways, thereby accelerating research and
discovery.

These application notes provide detailed protocols for visualizing various types of MOPAC
output data using commonly available and free software.

Key MOPAC Output Files and Their Content

A standard MOPAC calculation generates several output files. The most important for

visualization purposes are:
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File Extension

File Type

Description

.out

Main Output

The primary output file
containing comprehensive
information about the
calculation, including final
energy, optimized geometry,
vibrational frequencies, and

atomic charges.[3][4]

.arc

Archive File

Contains a summary of the
calculation results and the final
optimized geometry of the

system.[3]

MOPAC Graphics File

Specifically formatted for
visualizing molecular orbitals
with software like Jmol. This
file is generated when the
GRAPHF keyword is used in
the input file.[5][6]

.aux

Auxiliary File

Contains additional data that
can be used by visualization
programs like GABEDIT.
Generated by using the AUX
keyword.[7]

General Workflow for MOPAC Calculation and

Visualization

The overall process from input creation to final visualization follows a structured path.

Understanding this workflow is key to efficiently generating and interpreting MOPAC results.
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General workflow from molecule building to visualization of MOPAC results.

Experimental Protocols

Here are detailed protocols for visualizing specific MOPAC outputs.

Protocol 1: Visualizing Optimized Molecular Geometry

This protocol outlines how to view the final 3D structure of a molecule after a geometry

optimization calculation.
Methodology:

e Input File Preparation:

o Create or open your molecule in a molecular editor like Avogadro.

o Generate the MOPAC input file (.mop).
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o Ensure the keywords line includes a semi-empirical method (e.g., PM7) and any other
desired parameters. For a simple geometry optimization, no special keyword is needed, as
it's the default calculation type.

o Example keywords: PM7 1SCF

e Run MOPAC: Execute the MOPAC calculation with your input file.

* Visualization:
o Open a molecular visualization program (e.g., Avogadro, Jmol, GABEDIT).
o Go to File > Open and select the generated .out or .arc file.[3]

o The software will display the final, energy-minimized geometry of your molecule. You can
rotate, zoom, and measure bond lengths and angles.

Protocol 2: Visualizing Vibrational Frequencies

This protocol allows you to visualize the normal vibrational modes of a molecule, which is
essential for confirming a true energy minimum (no imaginary frequencies) and for interpreting
infrared (IR) spectra.

Methodology:
e Input File Preparation:

o In your MOPAC input file (.mop), add the FORCE keyword to the keywords line. This
instructs MOPAC to perform a force calculation to determine vibrational frequencies.[8]

o Example keywords: PM7 FORCE
* Run MOPAC: Execute the MOPAC calculation.
 Visualization (using Avogadro):

o Open Avogadro.

o Go to File > Open and select the .out file from the calculation.
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o Atable of vibrational frequencies will appear.[5]
o Click on a specific frequency in the table.

o Click the "Start Animation” button to visualize the corresponding vibrational motion.[1][5]
You can also display force vectors for each atom.[5]

Protocol 3: Visualizing Molecular Orbitals (HOMO/LUMO)

Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular
Orbital (LUMO) is critical for understanding a molecule's reactivity and electronic properties.

Methodology:
e Input File Preparation:

o In your MOPAC input file (.mop), add the GRAPHF keyword.[1][6] This will generate the
.mgf file needed for Jmol.

o Example keywords: PM7 GRAPHF
e Run MOPAC: Execute the MOPAC calculation.

 Visualization (using Jmol):

[¢]

Open Jmol.
o Go to File > Open and select the .mdf file.
o Open the Jmol Script Console (File > Console).

o To display a specific molecular orbital, type mo . For example, to see the 8th molecular
orbital, type: mo 8.[5]

o The .out file will list the orbital energies and occupancies, allowing you to identify the
HOMO and LUMO. You can then visualize them by typing their corresponding numbers in
the Jmol console.
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o To create a filled, translucent surface, you can use commands like mo fill nofill mesh
translucent.[5]

Protocol 4: Visualizing Partial Atomic Charges

Understanding the charge distribution within a molecule is fundamental for predicting
intermolecular interactions, a key aspect of drug design.

Methodology:
 Input File Preparation:

o As with molecular orbitals, use the GRAPHF keyword in your .mop input file to generate
the necessary .mgf file.[9]

o Example keywords: PM7 GRAPHF
* Run MOPAC: Execute the MOPAC calculation.
e Visualization (using Jmol):
o Open the .mgf file in Jmol.[9]
o Right-click on the molecule in the display window.

o Navigate to Color > By Scheme > Partial Charge. The atoms will be colored according to
their calculated partial charge.

o To display the numerical charge values, open the Jmol console and type the command
label %P.[9]

Data Presentation: Summary of Key Quantitative
Outputs

The following table summarizes the quantitative data that can be extracted from MOPAC output
files and visualized.
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BENGHE

. L Application in
MOPAC . Visualization
Parameter Output File Drug
Keyword Software
Development
Assess
Heat of
) (Default) .out N/A (Text Value) molecular
Formation .
stability.
Determine the
_ Avogadro, Jmol, 3D conformation
Final Geometry (Default) .out, .arc
GABEDIT of a drug or
ligand.
Confirm stable
Vibrational structures,
] FORCE .out Avogadro, Jmol ]
Frequencies predict IR
spectra.
Analyze
electronic
Molecular .
) GRAPHF .mgf Jmol properties and
Orbitals -
reactivity
hotspots.
o Predict the ease
lonization
] (Default) .out N/A (Text Value) of electron
Potential
removal.
Understand
) molecular
Dipole Moment (Default) .out N/A (Text Value) ]
polarity and
solubility.
Predict
Partial Atomic electrostatic
GRAPHF .mgf Jmol ) ) )
Charges interactions with
a target protein.
Reaction Path DRC or STEP .out, .arc Gnuplot, Gabedit  Profile the
Energy energy

landscape of a
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chemical

reaction.[10]

Logical Relationships and Signaling Pathways

Visualizing logical workflows and conceptual pathways can greatly aid in understanding

complex processes, from the computational workflow itself to the biological systems being
studied.
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Relationship between MOPAC keywords, output files, and visualization tools.

The insights gained from MOPAC can be applied to understanding biological systems, such as
the inhibition of a signaling pathway in drug development.
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Hypothetical inhibition of a signaling pathway by a MOPAC-analyzed drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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